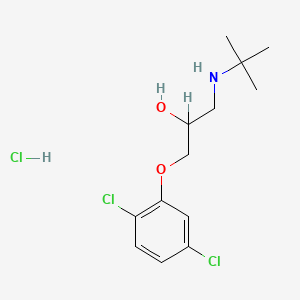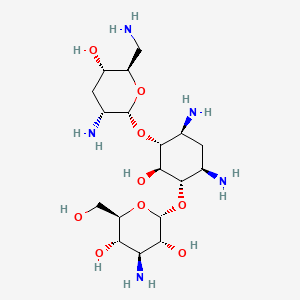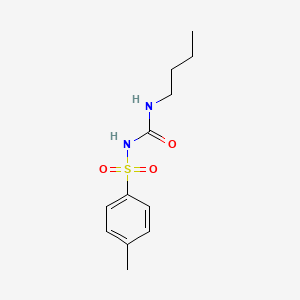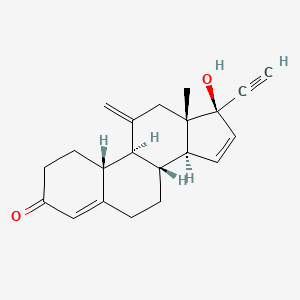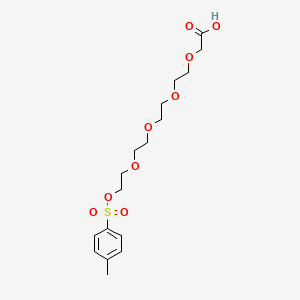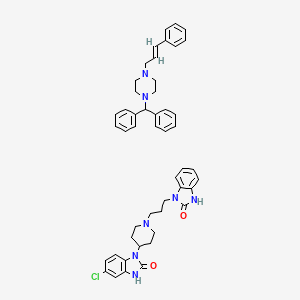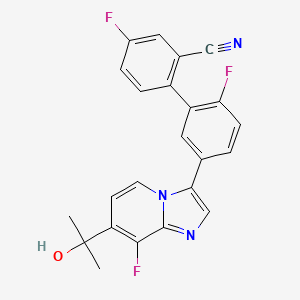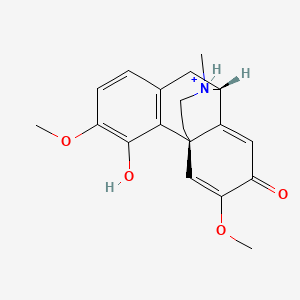
Salutaridine
Overview
Description
Salutaridine, also known as floripavine, is an alkaloid present in the morphinian alkaloid pathway of the opium poppy. It is a significant intermediate in the biosynthesis of morphine and other related alkaloids. The compound is derived from the biosynthetic precursor ®-reticuline, which is converted to this compound by the enzyme this compound synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salutaridine can be synthesized through a biomimetic chemo-enzymatic strategy. The process involves the preparation of the prochiral natural intermediate 1,2-dehydroreticuline, which is then stereoselectively reduced by the enzyme 1,2-dehydroreticuline reductase to obtain ®-reticuline. In the final step, membrane-bound this compound synthase performs the selective ortho-para phenol coupling to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysis to achieve high yield and enantioselectivity. The combination of early-stage organic synthesis with late-stage multi-step biocatalysis minimizes the need for protecting group techniques and provides efficient access to the compound .
Chemical Reactions Analysis
Types of Reactions: Salutaridine undergoes various chemical reactions, including:
Oxidation: Conversion of ®-reticuline to this compound by this compound synthase.
Substitution: Transformation into 2,3,10,11-tetrasubstituted ®-aporphines in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Requires ®-reticuline, NADPH, H+, and O2.
Reduction: Involves the enzyme this compound reductase and NADPH.
Substitution: Utilizes nucleophiles under specific conditions.
Major Products:
Salutaridinol: Formed from the reduction of this compound.
Aporphines: Formed from the substitution reactions.
Scientific Research Applications
Salutaridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of morphine and other alkaloids.
Biology: Studied for its role in the biosynthesis of alkaloids in the opium poppy.
Industry: Utilized in the production of medically important opiate analgesics and antagonists.
Mechanism of Action
Salutaridine exerts its effects through enzymatic reactions. The enzyme this compound synthase catalyzes the conversion of ®-reticuline to this compound by an oxidative coupling reaction. This process involves the reduction of NADPH to NADP+ and the incorporation of oxygen . The enzyme this compound reductase further converts this compound to salutaridinol, which can then be transformed into other alkaloids such as thebaine .
Comparison with Similar Compounds
Thebaine: A pentacyclic morphinan-6,8-diene-type alkaloid.
Codeine: An alkaloid derived from thebaine.
Morphine: A well-known alkaloid used for its analgesic properties.
Uniqueness of Salutaridine: this compound is unique due to its role as an intermediate in the biosynthesis of morphine and other related alkaloids. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(1S,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRUVGBZQJVTF-YJYMSZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941041 | |
| Record name | 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Rods from ethyl acetate | |
CAS No. |
1936-18-1 | |
| Record name | Salutaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALUTARIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X10PRH74D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salutaridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
197-198 °C | |
| Record name | Salutaridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)
